molecular formula C12H16O2 B1580797 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate CAS No. 2500-83-6

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

Cat. No. B1580797
CAS RN: 2500-83-6
M. Wt: 192.25 g/mol
InChI Key: BJLRAKFWOUAROE-UHFFFAOYSA-N
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Description

“4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate” is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 . It is also known by other names such as Verdyl acetate, Dihydro-nordicyclopentadienyl acetate, Tricyclodecen-4-yl 8-acetate, and 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

This compound has a density of approximately 1.0240 (rough estimate), a boiling point of approximately 288.25°C (rough estimate), and a refractive index of approximately 1.5100 (estimate) . It has a flash point of 101.8°C and a water solubility of 10μg/L at 30℃ .

Scientific Research Applications

Chiral Preparation

  • The compound has been used in the chiral preparation of C2-symmetric 4-cyclopentene-1,3-diol. This was achieved from a racemic form through lipase-mediated kinetic resolution, leading to optically pure forms. This process involved several steps, including hydride reduction, benzoylation, and a retro-Diels-Alder reaction (Kimura, Ehama, & Inomata, 2002).

Catemeric Hydrogen Bonding

  • The compound's structural analogues have been studied for their catemeric hydrogen bonding properties. For instance, (-)-2,3,3a,4,5,6,7,7a-octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid, a closely related molecule, was found to exist in a catemeric form with hydrogen bonding following a specific pattern in the solid state (Brunskill, Thompson, & Lalancette, 1999).

Chemical Rearrangements

  • The compound and its derivatives have been used to study various chemical rearrangements. For instance, the study of the rearrangement of 1,2-Didehydronaphthalene to 1H-Indenylidenecarbene showed the formation of different compounds through processes like flash vacuum pyrolysis (Brown et al., 1987).

Tandem Wessely Oxidation and Intramolecular Diels–Alder Reactions

  • This compound has been involved in reactions like tandem Wessely oxidation and intramolecular Diels–Alder reactions. These reactions are significant in the synthesis of complex organic compounds like isotwistanes (Yates & Macas, 1988).

Electronic Control of Stereoselectivity

  • The compound has been crucial in studying the electronic control of stereoselectivity in chemical reactions. This research provides insights into how electronic factors influence the outcome of chemical reactions (Hathaway & Paquette, 1985).

Synthesis of Azabicyclo Chemistry

  • It has been used in the synthesis of azabicyclo chemistry, particularly in creating compounds like 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepines (Mokotoff & Jacobson, 1970).

properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-4-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRAKFWOUAROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C3C2CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051917
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl acetate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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Product Name

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

CAS RN

2500-83-6
Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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Record name 2500-83-6
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Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate
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Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
RIFM fragrance ingredient safety assessment, tricyclodecenyl acetate, CAS Registry Number 5413-60-5 Page 1 Contents lists available at ScienceDirect Food and Chemical Toxicology …
D Belsito, D Bickers, M Bruze, P Calow, H Greim… - Food and Chemical …, 2008 - Elsevier
A toxicologic and dermatologic assessment of cyclic acetates when used as fragrance ingredients - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
Number of citations: 226 www.sciencedirect.com

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